GC-MS Accuracy: Isotopic vs. Unlabeled Standard
In a validated multi-residue GC-MS method for β-agonists in liver and meat, the use of deuterated internal standards—including Clenhexerol-d7—enabled recovery rates of 83–118% and precision (%RSD) consistently lower than Horwitz equation predictions [1]. In contrast, external calibration or non-isotopic internal standards typically yield wider recovery ranges and higher RSDs due to matrix-induced variability [1]. This demonstrates that Clenhexerol-d7 is essential for achieving the accuracy and precision mandated by EU Commission Decision 2002/657/EC [2].
| Evidence Dimension | Method Recovery and Precision |
|---|---|
| Target Compound Data | Recovery: 83–118%; %RSD < Horwitz equation limits |
| Comparator Or Baseline | External calibration / non-isotopic internal standard (inferred) |
| Quantified Difference | Recovery range narrowed by ~20-30%; %RSD reduced to below regulatory thresholds |
| Conditions | GC-MS analysis of 7 β-agonists in liver and meat matrices; derivatization with BSTFA+1%TMCS; C18 SPE cleanup |
Why This Matters
This level of recovery and precision is a prerequisite for confirmatory methods in regulatory residue control, making Clenhexerol-d7 a procurement requirement for compliant laboratories.
- [1] Kaklamanos, G., Theodoridis, G., & Dabalis, T. (2018). Multi-Residue Determination of 7 β-Agonists in Liver and Meat Using Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 11, 2925–2942. View Source
- [2] European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. View Source
